molecular formula C19H20N4O2 B2475728 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(2-methylphenyl)urea CAS No. 2415527-16-9

1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(2-methylphenyl)urea

Cat. No.: B2475728
CAS No.: 2415527-16-9
M. Wt: 336.395
InChI Key: DWWAVFWZXDTZRF-UHFFFAOYSA-N
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Description

Pyrazolines are a class of compounds that consist of a five-member ring with two nitrogen atoms at different positions . They are known for their diverse pharmacological effects and are present in several marketed molecules with a wide range of uses .


Synthesis Analysis

Pyrazolines can be prepared by several synthesis strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .


Molecular Structure Analysis

The pyrazoline moiety is characterized by a five-membered ring with two nitrogen atoms at different positions . This structure is present in various marketed pharmacological agents of different categories .


Physical and Chemical Properties Analysis

Pyrazole, a related compound, is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The physical and chemical properties of your specific compound would depend on its exact structure.

Mechanism of Action

The mechanism of action of pyrazoline derivatives can vary depending on their specific structure and the biological system they interact with. Some pyrazoline derivatives have shown antioxidant, antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, and antitumor activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Pyrazole, a related compound, has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 .

Future Directions

Pyrazolines and their derivatives continue to captivate scientists due to their broad-spectrum utility. The focus will always be on new greener and more economical ways for their synthesis . More research is also needed to investigate the biological and pharmacological activities of these compounds .

Properties

IUPAC Name

1-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-5-2-3-6-17(14)22-19(25)20-13-18(24)15-7-9-16(10-8-15)23-12-4-11-21-23/h2-12,18,24H,13H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWAVFWZXDTZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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